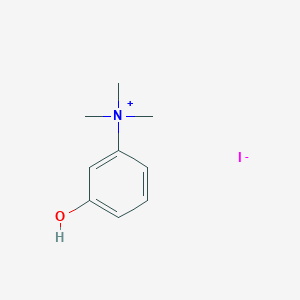

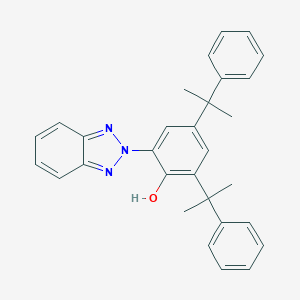

3-羟基-N,N,N-三甲基苯胺碘化物

描述

Synthesis Analysis

The synthesis of iodine-containing compounds is a topic of interest in several papers. For instance, the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid involves the use of iodine(III) reagents derived from 3-iodosylbenzoic acid . Another study reports the synthesis of N-[3-(p-perfluorononenyloxybenzamido)-propyl]-N,N,N-trimethyl ammonium iodide through a multi-step process involving the reaction of p-perfluorononenyloxybenzoic acid with SOCl2, followed by condensation with N,N-dimethyl propylene diamine and quaternization with methyl iodide . These methods highlight the versatility of iodine chemistry in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of iodine-containing compounds is crucial for understanding their reactivity and properties. The X-ray structural characterization of compounds such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid provides detailed insights into the geometry and electronic structure of hypervalent iodine reagents . Similarly, the structural characterization of N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide and its Mercury(II) chloride adduct reveals the conformational dynamics of the heterocyclic ring .

Chemical Reactions Analysis

The reactivity of iodine-containing compounds is diverse, as demonstrated by the [4 + 1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide to synthesize 3-amino-2,3-dihydrobenzofurans . Additionally, the generation of 3-triflyloxybenzyne and its reactions with various arynophiles and nucleophiles show the potential for iodine compounds to participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodine-containing compounds are influenced by their molecular structure. For example, the surface tension and critical micelle concentration (CMC) of aqueous solutions of N-[3-(p-perfluorononenyloxybenzamido)-propyl]-N,N,N-trimethyl ammonium iodide were investigated, providing information on its behavior in solution . The synthesis of polysubstituted iodobenzene derivatives from alkynylsilanes and 1,3-dienes also sheds light on the reactivity and potential applications of iodine compounds in organic synthesis .

科学研究应用

有机合成

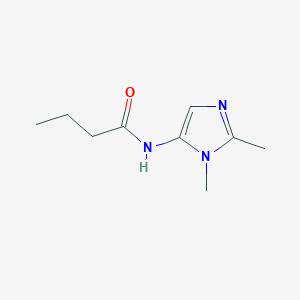

3-羟基-N,N,N-三甲基苯胺碘化物一直是有机合成领域的研究焦点。一项研究突出了它在2-羟基亚胺和三甲基亚砜碘化物的[4 + 1]环化反应中的作用,该反应范围广泛,与各种官能团兼容,导致产生3-氨基-2,3-二氢苯并呋喃类化合物 (Fang et al., 2022)。另一个有趣的应用是与聚丙烯酰胺形成动态共价表面活性剂的凝聚作用,其中涉及4-甲醛-N,N,N-三甲基苯胺碘化物。这个过程对于其在废水处理中的潜在应用很重要,其中具有网络结构的凝聚相可以有效地提取和释放染料分子 (Zhao et al., 2018)。

传感器技术

研究还探讨了3-羟基-N,N,N-三甲基苯胺碘化物在传感器技术开发中的应用。一项研究专注于制备一种碳纳米管修饰的碘选择性碳糊电极,经过化学处理与该化合物反应。该电极表现出对碘的高准确性、重复性和选择性,表明其在各种分析领域的潜在应用 (Ghaedi et al., 2015)。

材料科学和纳米技术

在材料科学中,该化合物在合成具有独特性能的材料方面起着关键作用。例如,报道了N-[3-(对全氟辛烯氧基苯磺胺基)-丙基]-N,N,N-三甲基铵碘化物的合成,并对其表面张力和临界胶束浓度进行了研究,揭示了材料的分子相互作用和自组装过程的见解 (Zhu, 2009)。

属性

IUPAC Name |

(3-hydroxyphenyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPHMCQIKGHPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

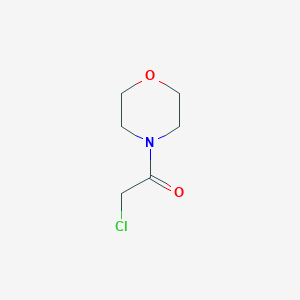

C[N+](C)(C)C1=CC(=CC=C1)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3483-84-9 (Parent) | |

| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N,N,N-trimethylbenzenaminium iodide | |

CAS RN |

2498-27-3 | |

| Record name | Benzenaminium, 3-hydroxy-N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)